molecular formula C14H25NO5 B2523143 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid CAS No. 2241144-70-5

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid

Cat. No.: B2523143
CAS No.: 2241144-70-5
M. Wt: 287.356
InChI Key: BORGFTWNYRQUDT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Transformations and Synthetic Utility

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid serves as an intermediate in various chemical transformations. For example, the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, including aziridine-2-carboxylic acid and pipecolic acid, in the presence of NaBH4 in tert-butanol/methanol leads to products that underline the synthetic utility of tert-butoxycarbonyl and methoxymethyl groups in facilitating reductions and forming bicyclic urethanes and oxazolidines. Such reactions exemplify the compound's role in synthesizing heterocyclic compounds and its potential in generating diverse chemical structures (Nurdinov et al., 1993).

Building Blocks in Organic Synthesis

tert-Butyl phenylazocarboxylates, related to this compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. They are conducive to nucleophilic substitutions and radical reactions, allowing for modifications of the benzene ring under mild conditions and leading to the synthesis of azocarboxamides and various derivatives through radical reactions. This demonstrates the compound's applicability in creating complex organic molecules and its flexibility in organic synthesis (Jasch et al., 2012).

Polymer Science and Materials Chemistry

In the field of polymer science, macroinitiators containing azo and peroxy groups synthesized from poly(ethylene glycol) (PEG) and transformed with tert-butylperoxycarbonyl end groups exhibit the potential of this compound derivatives in initiating the synthesis of block copolymers. These polymers have applications in creating materials with tailored properties for various industrial and biomedical applications (Hazer et al., 1989).

Advanced Organic Materials

The synthesis and properties of quinodimethane derivatives with 3-(methoxycarbonyl)azulen-1-yl groups underscore the importance of methoxycarbonyl and tert-butoxycarbonyl functionalities in the development of advanced organic materials. These derivatives demonstrate unique spectroscopic and electrochemical properties, suggesting the compound's utility in designing materials with potential electronic and photonic applications (Takekuma et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(7-9-15,10-19-4)11(16)17/h5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORGFTWNYRQUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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